molecular formula C12H10ClF3O4 B13240274 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13240274
M. Wt: 310.65 g/mol
InChI Key: RSYQYWBIPVOCFD-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated benzopyran derivative characterized by a fused bicyclic structure. The compound features a chloro substituent at position 6, a methoxy group at position 8, and a trifluoromethyl group at position 2 of the benzopyran scaffold.

Properties

Molecular Formula

C12H10ClF3O4

Molecular Weight

310.65 g/mol

IUPAC Name

6-chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H10ClF3O4/c1-19-8-4-6(13)2-5-3-7(11(17)18)10(12(14,15)16)20-9(5)8/h2,4,7,10H,3H2,1H3,(H,17,18)

InChI Key

RSYQYWBIPVOCFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C(C2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Salicylaldehyde Precursors

The starting materials are often substituted phenols or salicylaldehydes bearing chloro and methoxy groups. For example, 5-bromo-2-hydroxybenzaldehyde synthesis involves:

  • Reacting 4-bromophenol with hexamethylenetetramine in trifluoroacetic acid at elevated temperature (~70 °C) for several hours,
  • Work-up with water to precipitate the aldehyde,
  • Purification by column chromatography to obtain the substituted salicylaldehyde intermediate with moderate yields (~36%).

This step is critical for introducing the chloro substituent in the appropriate position through halogenated phenol precursors.

Formation of Ethyl 6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate

The chromene ring is constructed via a Knoevenagel condensation reaction between the substituted salicylaldehyde and ethyl trifluoroacetoacetate:

  • The reaction is typically catalyzed by L-proline immobilized on silica under solvent-free conditions,
  • Microwave irradiation accelerates the reaction and improves yields,
  • Optimal molar ratios of salicylaldehyde to ethyl trifluoroacetoacetate are around 1:1.5 to 1:2,
  • Catalyst loading of about 20-30 mol% is effective,
  • The reaction yields ethyl 2-(trifluoromethyl)-6-chloro-8-methoxy-2H-chromene-3-carboxylate in yields ranging from 70% to over 90% depending on conditions.

This method is environmentally friendly, economical, and allows catalyst recycling without significant loss of activity.

Entry Molar Ratio (Salicylaldehyde:Trifluoroacetoacetate) Catalyst Loading (mol%) Time (min) Yield (%)
5 1:1.5 20 18 80
6 1:1.5 30 14 82
9 1:2 30 14 82

Table 1: Representative yields for chromene formation under optimized conditions.

Palladium-Catalyzed Functionalization (Optional Step)

To introduce or modify substituents such as trimethylsilyl groups, palladium-catalyzed cross-coupling reactions can be employed:

  • Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is reacted with hexamethyldisilane in the presence of a palladium catalyst and phosphine ligands,
  • The reaction proceeds under inert atmosphere at elevated temperatures (~100 °C),
  • The silylated intermediate can be converted subsequently to the desired chloro and methoxy substituted chromene derivatives,
  • Isolated yields for such transformations are typically high (up to 87%).

This step is useful for diversification or late-stage modifications in synthetic sequences.

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the ester group to the carboxylic acid:

  • Treatment of the ethyl chromene-3-carboxylate with dilute hydrochloric acid or lithium hydroxide under mild conditions,
  • Precipitation and isolation of the carboxylic acid derivative,
  • Yields after hydrolysis are generally excellent (up to 98%).

Reaction Mechanism Insights

The chromene formation proceeds via:

  • Initial Knoevenagel condensation between the aldehyde and trifluoroacetoacetate to form a β-unsaturated intermediate,
  • Intramolecular cyclization facilitated by phenolic hydroxyl attack on the activated carbonyl group,
  • Formation of the dihydrobenzopyran ring system with trifluoromethyl substitution at position 2,
  • Subsequent functional group transformations yield the target compound.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Substituted salicylaldehyde synthesis 4-bromophenol, hexamethylenetetramine, trifluoroacetic acid, 70 °C ~36 Precursor for chromene ring formation
2 Knoevenagel condensation & cyclization Salicylaldehyde, ethyl trifluoroacetoacetate, L-proline/SiO2, microwave or heating 70–90 Solvent-free, catalyst recyclable
3 Palladium-catalyzed functionalization (optional) Pd catalyst, hexamethyldisilane, phosphine ligand, 100 °C ~87 For silylation or substitution modifications
4 Ester hydrolysis Dilute HCl or LiOH, room temperature ~98 Final conversion to carboxylic acid

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Substitution of the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-Chloro-8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.

    Reduction: Formation of 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like the 7-chloro derivative .
  • Core Structure Differences : Benzoxazine derivatives (e.g., ) replace the pyran oxygen with a nitrogen-containing oxazine ring, which could modulate hydrogen-bonding capacity and biological target specificity.

Physicochemical Properties

  • Molecular Weight Trends : The 7-chloro analog has a lower molecular weight (141.08) than the difluoro analog (170.13), suggesting that halogen type and substitution pattern significantly influence mass. The trifluoromethyl group in the target compound likely increases its molecular weight substantially compared to these analogs.
  • Solubility: The carboxylic acid group in all listed compounds improves water solubility, but the trifluoromethyl group may reduce it due to increased hydrophobicity. This contrasts with caffeic acid (3,4-dihydroxybenzeneacrylic acid), a non-fluorinated phenolic acid with higher solubility in polar solvents .

Biological Activity

6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS Number: 2060059-02-9) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀ClF₃O₄
  • Molecular Weight : 310.65 g/mol
  • Structure : The compound features a benzopyran core with a chloro and methoxy substituent, as well as a trifluoromethyl group which may influence its biological activity.

Antifungal Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antifungal properties. For instance, derivatives of benzopyran have shown promising results against various fungal strains. The presence of methoxy and trifluoromethyl groups in the structure is believed to enhance antifungal efficacy.

A comparative study highlighted that compounds with a benzopyran structure demonstrated minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL against Fusarium oxysporum and Aspergillus sclerotiorum .

CompoundMIC (µg/mL)Target Organism
Benzopyran Derivative A6Fusarium oxysporum
Benzopyran Derivative B12.5Aspergillus sclerotiorum

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may inhibit cell growth through apoptosis induction mechanisms. One study reported that related compounds with similar substituents exhibited IC₅₀ values as low as 16.38 µM against the MDA-MB-231 breast cancer cell line .

The exact mechanism by which 6-Chloro-8-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Phosphodiesterase Inhibition

Similar compounds have been identified as phosphodiesterase IV inhibitors, which may contribute to their anti-inflammatory and anti-cancer activities . This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study conducted on various benzopyran derivatives indicated that modifications in the methoxy and trifluoromethyl groups significantly enhanced antifungal activity against clinical isolates of Candida albicans and Aspergillus niger, suggesting a structure-activity relationship (SAR) that favors these modifications .
  • Cancer Cell Lines : In vitro assays demonstrated that certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines, including breast and prostate cancer cells. The study established a correlation between increased lipophilicity and enhanced cellular uptake leading to cytotoxicity .

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